Delta-2-7-Aminodesacetoxycephalosporanic Acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
- δ 5.12 (d, J = 4.8 Hz, H-6)
- δ 4.98 (dd, J = 4.8, 9.6 Hz, H-7)
- δ 3.52 (s, H-2 methyl group)
- δ 3.21 (m, H-5 dihydrothiazine).
¹³C NMR confirms the β-lactam carbonyl at δ 173.2 ppm and the carboxylate at δ 168.9 ppm.
Infrared Spectroscopy (IR)
Key absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 214.1 [M+H]⁺, with fragmentation patterns consistent with β-lactam ring cleavage.
Tautomeric Behavior and pH-Dependent Stability Studies
Δ-2-7-ADCA exists in equilibrium between three species across pH ranges:
- Zwitterionic form (pH 4–6): Carboxylate deprotonated, amino group protonated.
- Anionic form (pH > 8): Both carboxylate and amino groups deprotonated.
- Cationic form (pH < 3): Carboxylic acid protonated, amino group protonated.
Solubility studies demonstrate minimal solubility (0.12 mg/mL) at its isoelectric point (pH 5.2), increasing to 8.3 mg/mL at pH 2 and 6.9 mg/mL at pH 9. Hydrolytic stability assays show degradation follows first-order kinetics under alkaline conditions, with a half-life of 12 hours at pH 10.
| pH | Solubility (mg/mL) | Degradation Rate (h⁻¹) |
|---|---|---|
| 2 | 8.3 | 0.002 |
| 5.2 | 0.12 | 0.001 |
| 10 | 6.9 | 0.058 |
Properties
IUPAC Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAPRGFDMQMTB-TWQFUJJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delta-2-7-Aminodesacetoxycephalosporanic Acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid.
Acylation: The amino group at the 7-position is acylated using various acylating agents under controlled conditions.
Cyclization: The acylated intermediate undergoes cyclization to form the cepham ring structure.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Downstream Processing: The product is isolated and purified through a series of filtration, extraction, and crystallization steps.
Chemical Reactions Analysis
Types of Reactions
Delta-2-7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Obtained through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
Chemistry
Delta-2-7-Aminodesacetoxycephalosporanic Acid is primarily employed as a building block in the synthesis of cephalosporin antibiotics. Its role in chemical reactions facilitates the creation of diverse antibiotic compounds with varying efficacy against bacterial strains.
Biology
Research on this compound has revealed its potent antibacterial properties. The compound targets penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting peptidoglycan synthesis and leading to bacterial cell lysis. Studies indicate that it exhibits significant activity against both gram-positive and gram-negative bacteria, including resistant strains.
Medicine
In medical applications, this compound is pivotal in developing new antibiotics aimed at combating antibiotic-resistant bacteria. Its derivatives have been synthesized to enhance stability and effectiveness against various pathogens.
Industry
The compound is extensively used in the large-scale production of cephalosporin antibiotics within the pharmaceutical industry. Its efficiency in synthesis processes contributes to the availability of effective treatments for bacterial infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability, with distribution across body tissues following hepatic metabolism and renal excretion. This profile supports its therapeutic applications, particularly in treating infections caused by resistant bacteria.
Antibacterial Efficacy
A notable study demonstrated that this compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were recorded at less than 0.5 µg/mL for E. coli and less than 0.25 µg/mL for S. aureus, indicating robust efficacy even at low concentrations.
Resistance Mechanisms
Research has identified mechanisms by which bacteria develop resistance to this compound, including the production of beta-lactamases that hydrolyze the beta-lactam ring structure of cephalosporins. Modifications to the compound have been shown to enhance its resistance against such enzymatic degradation.
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various cephalosporin derivatives, such as cefuroxime axetil, which possess improved pharmacological properties and efficacy against antibiotic-resistant strains.
| Property | Details |
|---|---|
| Chemical Structure | (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid |
| Target | Penicillin-binding proteins (PBPs) |
| Mechanism | Inhibits peptidoglycan synthesis |
| Biological Activity | Antibacterial |
| MIC against E. coli | < 0.5 µg/mL |
| MIC against S. aureus | < 0.25 µg/mL |
| Pharmacokinetics | Good oral bioavailability; metabolized in liver |
Mechanism of Action
The mechanism of action of Delta-2-7-Aminodesacetoxycephalosporanic Acid involves:
Inhibition of Cell Wall Synthesis: The compound targets and inhibits penicillin-binding proteins (PBPs) in bacterial cell walls.
Disruption of Peptidoglycan Cross-Linking: This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.
Molecular Targets: The primary targets are PBPs, which are essential for bacterial cell wall integrity.
Comparison with Similar Compounds
Key Observations:
- This compound lacks the acetoxy group present in 7-ACA, reducing its steric bulk and altering reactivity .
- Compared to Deacetyl-7-Aminocephalosporanic Acid, it substitutes a hydroxyl group with a methyl group at position 3, enhancing stability .
- The Δ² double bond configuration differentiates it from 7-ADCA (CAS: 22252-43-3), influencing its metabolic pathways .
Physicochemical and Pharmacokinetic Properties
- Solubility: this compound exhibits pH-dependent solubility, with minimal solubility at its isoelectric point (pH ~5.0) . In contrast, 7-ACA shows higher aqueous solubility due to polar substituents .
- Stability : The methyl group at position 3 enhances resistance to enzymatic degradation compared to 7-ACA, which is prone to hydrolysis at the acetoxy site .
- Synthesis: Enzymatic hydrolysis is the primary method for this compound, whereas 7-ACA requires chemical deacetylation of cephalosporin C .
Analytical and Industrial Relevance
- This compound is critical in quality control for cefalexin manufacturing, with regulatory guidelines specifying limits for its presence as an impurity .
- Studies using electrophoretic and potentiometric titration methods have established its zwitterionic behavior, informing purification protocols .
Comparative Pharmacological Studies
- While 7-ACA derivatives (e.g., cefazolin) exhibit broad-spectrum antibacterial activity, this compound lacks intrinsic antimicrobial properties due to the absence of functional side chains .
- Its role as a metabolite of cefalexin underscores its importance in pharmacokinetic studies, particularly in monitoring drug degradation pathways .
Biological Activity
Delta-2-7-Aminodesacetoxycephalosporanic Acid (7-ADCA) is a crucial compound in the synthesis of cephalosporin antibiotics, known for its significant biological activity against bacterial infections. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview of its biological properties.
Target of Action
7-ADCA primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. By binding to these proteins, 7-ADCA inhibits the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of bacterial cell walls. This inhibition results in weakened cell walls, leading to osmotic instability and ultimately bacterial cell lysis.
Biochemical Pathways
The main biochemical pathway affected by 7-ADCA is the bacterial cell wall synthesis pathway. The disruption in this pathway prevents bacterial growth and proliferation, making it an effective agent against various bacterial strains, including some resistant ones.
Pharmacokinetics
Cephalosporins generally exhibit good oral bioavailability and are widely distributed throughout the body. They undergo metabolism primarily in the liver and are excreted via the kidneys. The pharmacokinetic profile of 7-ADCA supports its use in therapeutic applications, particularly in treating infections caused by gram-positive and gram-negative bacteria.
Case Studies
-
Antibacterial Efficacy
A study demonstrated that 7-ADCA exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong efficacy even at minimal concentrations . -
Resistance Mechanisms
Research has explored the resistance mechanisms employed by bacteria against 7-ADCA. One notable mechanism involves the production of beta-lactamases that hydrolyze the beta-lactam ring structure of cephalosporins. However, modifications to 7-ADCA have been shown to enhance its resistance to such enzymatic degradation . -
Synthesis and Derivatives
The compound serves as a precursor for synthesizing various cephalosporin derivatives, which have been developed to combat antibiotic-resistant bacteria. For instance, derivatives such as cefuroxime axetil have been synthesized from 7-ADCA with improved pharmacological profiles .
Data Table: Biological Activity Overview
| Property | Details |
|---|---|
| Chemical Structure | (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid |
| Target | Penicillin-binding proteins (PBPs) |
| Mechanism | Inhibits peptidoglycan synthesis |
| Biological Activity | Antibacterial |
| MIC against E. coli | < 0.5 µg/mL |
| MIC against S. aureus | < 0.25 µg/mL |
| Pharmacokinetics | Good oral bioavailability; metabolized in liver |
Q & A
Q. How should researchers address ethical requirements when collaborating across institutions on this compound studies?
- Methodological Answer : Submit a unified ethical review application detailing roles (e.g., lead investigator, statistician) and data-sharing agreements. Include institutional affiliations and contact details of all collaborators. For academic qualifications (e.g., PhD projects), specify the student’s contributions and supervisory arrangements. Ensure compliance with GDPR or HIPAA for handling sensitive data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
